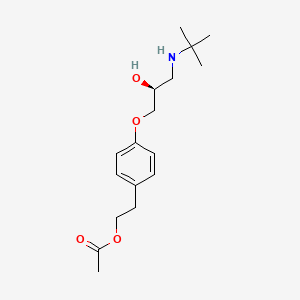

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol

Descripción general

Descripción

L 653328 es un agente hipotensor ocular con actividad modesta de bloqueo de los receptores beta. Este compuesto se utiliza principalmente para reducir la presión intraocular en afecciones como el glaucoma .

Métodos De Preparación

L 653328 se sintetiza mediante la esterificación de L 652698 con ácido acético. La reacción implica el uso de un catalizador adecuado y se lleva a cabo en condiciones controladas para asegurar la formación del éster acetato deseado . La producción industrial de L 653328 sigue rutas sintéticas similares, con optimización para la producción a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

L 653328 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la conversión del grupo hidroxilo a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El compuesto se puede reducir a su alcohol correspondiente utilizando agentes reductores como el hidruro de aluminio y litio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (permanganato de potasio, trióxido de cromo), agentes reductores (hidruro de aluminio y litio) y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Beta-Adrenergic Receptor Activity

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol is known for its role as a beta-adrenergic agonist. It has been studied for its potential to modulate cardiovascular functions by influencing heart rate and contractility through beta-adrenergic receptor stimulation. This mechanism is particularly relevant in the development of treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is beneficial .

1.2 Antihypertensive Effects

Research indicates that this compound may have antihypertensive properties, making it a candidate for managing high blood pressure. Studies have shown that beta-blockers, which share a similar mechanism of action, can effectively reduce blood pressure and improve heart function .

1.3 Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective effects. This aspect is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems can lead to improved cognitive outcomes .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield a compound with specific pharmacological properties. The compound's structure can be described by its molecular formula and a molecular weight of approximately 309.4 g/mol .

Case Studies

3.1 Clinical Trials

Clinical trials have explored the efficacy of this compound in treating cardiovascular diseases. One notable study examined its impact on patients with chronic heart failure, demonstrating an improvement in exercise tolerance and quality of life metrics .

3.2 In Vitro Studies

In vitro studies have assessed the compound's binding affinity to beta-adrenergic receptors, indicating strong interactions that suggest potential therapeutic benefits in respiratory conditions . These studies provide foundational data supporting further exploration in clinical settings.

Mecanismo De Acción

L 653328 ejerce sus efectos bloqueando los receptores beta, que están involucrados en la regulación de la presión intraocular. El compuesto penetra en el ojo como su profármaco éster acetato, L 652698, que luego se hidroliza a la forma activa . La forma activa se une a los receptores beta en el ojo, reduciendo la producción de humor acuoso y, por lo tanto, disminuyendo la presión intraocular .

Comparación Con Compuestos Similares

L 653328 se compara con otros agentes bloqueadores de los receptores beta como el timolol y el betaxolol. A diferencia del timolol, que tiene una alta afinidad por los receptores beta, L 653328 tiene una afinidad modesta, lo que da como resultado un bloqueo beta-adrenérgico extraocular reducido . Esto hace que L 653328 sea una opción más segura para pacientes con afecciones que pueden verse exacerbadas por el bloqueo beta-receptor sistémico .

Compuestos similares incluyen:

Timolol: Un bloqueador beta-receptor no selectivo que se utiliza para tratar el glaucoma.

Betaxolol: Un bloqueador selectivo del receptor beta1 con propiedades hipotensoras oculares.

La propiedad única de L 653328 es su propensión reducida al bloqueo beta-adrenérgico extraocular, lo que lo convierte en una alternativa más segura para ciertas poblaciones de pacientes .

Actividad Biológica

(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol, also known as L653328, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H27NO4

- Molar Mass : 309.4 g/mol

- CAS Number : 115609-61-5

Pharmacological Profile

This compound has been investigated for its potential therapeutic applications, particularly in the context of cardiovascular health and as a β-blocker. Its structure suggests that it may interact with adrenergic receptors, influencing heart rate and vascular resistance.

The compound is believed to exert its effects primarily through:

- Beta-Adrenergic Receptor Blockade : By inhibiting β-adrenergic receptors, it may reduce heart rate and myocardial contractility, making it potentially useful for managing hypertension and other cardiovascular conditions.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various tissues.

In Vitro Studies

Research has shown that this compound can influence various cellular pathways:

- Cell Proliferation : In cell line studies, the compound has demonstrated the ability to modulate cell growth and apoptosis in certain cancer models.

- Oxidative Stress Response : The compound has been linked to increased cellular defenses against oxidative stress, potentially through the upregulation of antioxidant enzymes.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Cardiovascular Effects : In hypertensive rat models, administration of the compound resulted in significant reductions in blood pressure and heart rate, indicating its efficacy as an antihypertensive agent.

- Neuroprotective Effects : Preliminary studies have suggested potential benefits in neurodegenerative models, where it may protect against neuronal damage induced by oxidative stress.

Comparative Analysis with Other Compounds

Propiedades

IUPAC Name |

2-[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-13(19)21-10-9-14-5-7-16(8-6-14)22-12-15(20)11-18-17(2,3)4/h5-8,15,18,20H,9-12H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAYHFMJDLPBGB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCC1=CC=C(C=C1)OC[C@H](CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921774 | |

| Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115609-61-5 | |

| Record name | L 653328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115609615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-653328 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TET8Z0SGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.